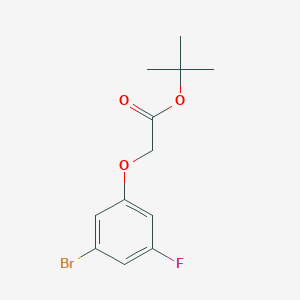

tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate (CAS: 2005181-88-2) is a halogenated aromatic ester with the molecular formula C₁₂H₁₄BrFO₃ and a molecular weight of 305.14 g/mol . Its structure comprises a tert-butyl ester group linked to an acetoxy moiety and a substituted phenoxy ring bearing bromine (Br) and fluorine (F) at the 3- and 5-positions, respectively. This substitution pattern on the aromatic ring imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. However, detailed physicochemical data (e.g., melting point, boiling point) and toxicological profiles for this compound are currently unavailable .

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate. One common method involves the reaction of tert-butyl bromoacetate with 3-bromo-5-fluorophenol under appropriate conditions. The esterification process leads to the formation of the desired compound.

b. Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or ethyl acetate) with a base (such as triethylamine) as a catalyst. The reaction temperature and duration are optimized to achieve high yields.

c. Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and safety considerations are crucial for efficient manufacturing.

Chemical Reactions Analysis

Types of Reactions:

Esterification: The initial synthesis involves esterification, where tert-butyl bromoacetate reacts with 3-bromo-5-fluorophenol.

Hydrolysis: The reverse reaction (hydrolysis) can occur under acidic or basic conditions, yielding the starting materials.

Tert-butyl bromoacetate: As the starting material.

3-bromo-5-fluorophenol: Reactant for esterification.

Triethylamine: Base catalyst.

Organic solvents: Dichloromethane, ethyl acetate, etc.

Major Products: The major product is tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate itself.

Scientific Research Applications

Drug Development

The compound has been investigated as a potential intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases. For instance, compounds similar to tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate have been explored for their inhibitory effects on specific biological pathways relevant to disease mechanisms .

Anticancer Activity

Research indicates that the compound may possess anticancer properties. Studies have demonstrated that similar phenoxyacetate derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The introduction of halogen substituents, such as bromine and fluorine, is known to enhance biological activity by affecting the compound's interaction with biological targets.

Synthesis of Intermediates

This compound serves as an important building block in organic synthesis. It can be utilized to produce various derivatives through substitution reactions, enabling the formation of complex molecules with diverse functionalities . This synthetic versatility makes it valuable in the preparation of intermediates for pharmaceuticals and agrochemicals.

Green Chemistry Applications

Recent advancements have highlighted eco-friendly methods for synthesizing this compound, aligning with the principles of green chemistry. These methods reduce the use of hazardous solvents and minimize waste production, making the synthesis more sustainable .

Synthesis Pathways

A notable case study involves the synthesis of this compound from readily available starting materials using a multi-step reaction sequence. This process includes the formation of the phenoxy group followed by esterification with tert-butyl acetate. The efficiency of this synthetic route was demonstrated through high yields and purity of the final product .

Biological Evaluations

In another study, derivatives of this compound were evaluated for their biological activity against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to the compound could lead to more potent anticancer agents .

Data Table: Summary of Applications

Mechanism of Action

The compound’s mechanism of action depends on its specific applications. It could interact with cellular receptors, enzymes, or other biomolecules, leading to various effects.

Comparison with Similar Compounds

The structural and functional similarities of tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate to other halogenated tert-butyl esters and carbamates are summarized below, with key distinctions highlighted.

Halogen-Substituted Phenyl Esters

Key Observations :

- Ester Group : The acetoxy group in the target compound introduces additional oxygen atoms compared to benzoate esters, likely improving solubility in polar solvents .

Carbamate Derivatives

Key Observations :

- Substituent Effects : The target compound’s acetoxy group lacks the nucleophilic nitrogen present in carbamates, reducing its suitability for peptide coupling reactions .

Formyl and Sulfonyl Derivatives

Key Observations :

- Reactivity: The formyl derivative’s aldehyde group increases electrophilicity but introduces flammability risks (e.g., releases CO/NOx during combustion) .

- Structural Complexity : The sulfonyl-pyridine derivative demonstrates how heterocyclic moieties enhance intermolecular interactions (e.g., π-π stacking), relevant to material science applications .

Biological Activity

tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate is a synthetic compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and its role as a probe in biochemical studies. The compound's structure, featuring a tert-butyl group and halogenated phenoxy moiety, suggests enhanced biological activity and specificity towards certain molecular targets.

The compound can be described by the following chemical structure:

- Molecular Formula : C12H14BrF O3

- Molecular Weight : 305.14 g/mol

The presence of bromine and fluorine atoms is significant as these halogens can influence the compound's lipophilicity, binding affinity, and overall biological activity.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The ester bond in the compound is susceptible to hydrolysis by esterases, leading to the release of active phenoxyacetic acid derivatives. This hydrolysis can facilitate various biological interactions, including enzyme inhibition or activation, depending on the target.

Enzyme Probes

In biochemical research, this compound serves as a useful probe for studying enzyme-catalyzed reactions, particularly those involving ester hydrolysis. This application is pivotal in understanding enzymatic mechanisms and kinetics in various biological systems.

Medicinal Chemistry

The compound has potential applications as a precursor in the synthesis of bioactive molecules. Its structural features allow for modifications that could lead to the development of new drugs targeting specific enzymes or receptors associated with diseases such as cancer or metabolic disorders .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds on various cell lines. While specific data on this compound is limited, compounds with similar structures have shown varying degrees of cytotoxicity. For instance, derivatives containing halogenated phenolic groups often exhibit enhanced cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally related to this compound:

- Study on Enzyme Inhibition : A study demonstrated that similar phenoxyacetic acid derivatives effectively inhibited specific enzymes involved in cancer pathways. These findings suggest that this compound might also exhibit similar inhibitory effects when tested against relevant targets .

- Toxicity Assessment : In vitro toxicity assessments showed that compounds with halogen substitutions could exhibit differential toxicity profiles across various cell lines. For example, while some compounds were found to be highly toxic to Jurkat cells at elevated concentrations, others showed minimal cytotoxicity, indicating a need for further investigation into the safety profile of this compound .

Table 1: Comparison of Biological Activity in Related Compounds

Table 2: Cytotoxicity Results from Related Studies

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound A | L929 | 100 | 85 |

| Compound B | A549 | 50 | >100 |

| This compound (hypothetical data) | Jurkat | TBD | TBD |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A standard approach involves reacting 3-bromo-5-fluorophenol with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile at 60–80°C for 12–24 hours . Yield optimization may require inert atmosphere conditions and controlled stoichiometric ratios.

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of tert-butyl (δ ~1.4 ppm for CH₃), acetoxy (δ ~4.6 ppm for CH₂), and aromatic protons (split patterns due to Br/F substituents).

- HPLC-MS : Verify molecular ion peaks ([M+H]+) and assess purity (>95% for most research applications).

- FT-IR : Identify ester carbonyl (C=O stretch ~1740 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Respiratory Protection : Use NIOSH-approved N95/P2 respirators for particulate filtration if handling powders; fume hoods for volatile intermediates .

- Waste Disposal : Collect halogenated waste separately to avoid environmental release .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehalogenation or ester hydrolysis) be minimized during synthesis?

- Methodological Answer :

- Base Selection : Use milder bases (e.g., Cs₂CO₃ instead of NaOH) to reduce hydrolysis.

- Solvent Control : Anhydrous DMF or THF minimizes water-mediated side reactions.

- Temperature Modulation : Lower reaction temperatures (40–60°C) with extended reaction times improve selectivity .

Q. What strategies resolve contradictions in crystallographic data versus computational modeling for this compound?

- Methodological Answer :

- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) to resolve ambiguities in bond angles/occupancies .

- DFT Calculations : Cross-validate experimental data (e.g., NMR chemical shifts) with Gaussian or ORCA software to identify conformational discrepancies .

Q. How do electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings; ortho/para-directing in electrophilic substitutions.

- Fluorine : Electron-withdrawing effect enhances stability of intermediates but may reduce nucleophilicity.

- Experimental Design : Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/H₂O (3:1) at 80°C for optimal coupling efficiency .

Q. What purification challenges arise from trace halogenated byproducts, and how are they addressed?

- Methodological Answer :

Properties

Molecular Formula |

C12H14BrFO3 |

|---|---|

Molecular Weight |

305.14 g/mol |

IUPAC Name |

tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate |

InChI |

InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-8(13)4-9(14)6-10/h4-6H,7H2,1-3H3 |

InChI Key |

AJJGRFGMQMWZGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC(=CC(=C1)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.